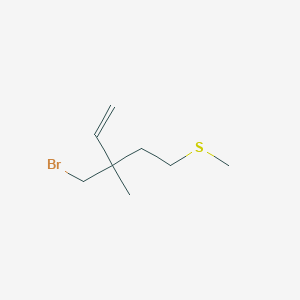
3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene is an organic compound with a unique structure that includes a bromomethyl group, a methyl group, and a methylsulfanyl group attached to a pentene backbone. This compound is of interest in organic chemistry due to its potential reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methyl-5-(methylsulfanyl)pent-1-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate purification steps such as distillation or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Addition Reactions: The double bond in the pentene backbone can undergo addition reactions with halogens, hydrogen halides, or other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar solvents such as ethanol or water.
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid in solvents like dichloromethane.
Addition: Bromine or hydrogen bromide in solvents like carbon tetrachloride or chloroform.
Major Products
Substitution: Products such as 3-(Hydroxymethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene or 3-(Cyanomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene.
Oxidation: Products like 3-(Bromomethyl)-3-methyl-5-(methylsulfinyl)pent-1-ene or 3-(Bromomethyl)-3-methyl-5-(methylsulfonyl)pent-1-ene.
Addition: Products such as 3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)-1,2-dibromopentane.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Potential applications in the development of biologically active compounds. The bromomethyl group can be used to introduce functional groups that interact with biological targets.
Medicine: Investigated for its potential use in drug discovery and development. The compound’s unique structure may lead to the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials. Its reactivity allows for the modification of polymers and other materials to enhance their properties.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as an electrophile, and the nucleophile attacks the carbon atom, displacing the bromine atom.
Oxidation: The methylsulfanyl group undergoes oxidation, where the sulfur atom is converted to a sulfoxide or sulfone through the addition of oxygen atoms.
Addition: The double bond in the pentene backbone reacts with electrophiles, forming new bonds and resulting in the addition of atoms or groups across the double bond.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Chloromethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene
- 3-(Iodomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene
- 3-(Hydroxymethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene
Uniqueness
3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, or hydroxyl analogs. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Additionally, the combination of the bromomethyl and methylsulfanyl groups provides a versatile platform for further chemical modifications.
Propiedades
Fórmula molecular |
C8H15BrS |
|---|---|
Peso molecular |
223.18 g/mol |
Nombre IUPAC |
3-(bromomethyl)-3-methyl-5-methylsulfanylpent-1-ene |
InChI |
InChI=1S/C8H15BrS/c1-4-8(2,7-9)5-6-10-3/h4H,1,5-7H2,2-3H3 |
Clave InChI |
QUSRMMYUYDTDGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCSC)(CBr)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


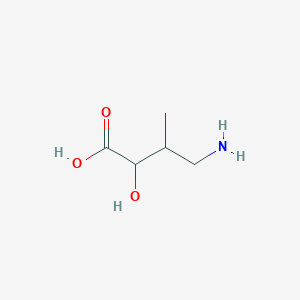
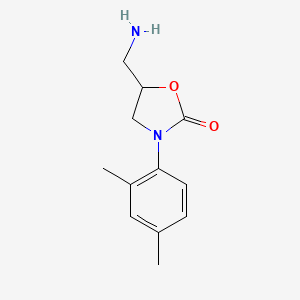
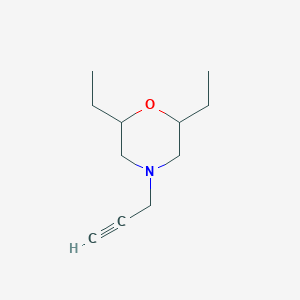
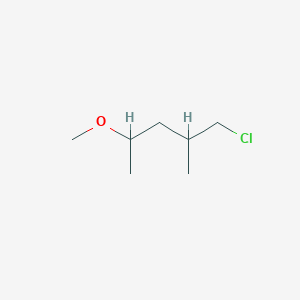
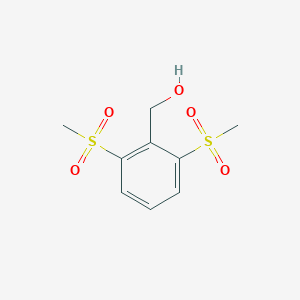
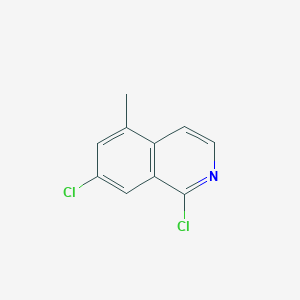
![Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13200154.png)
![2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3'-pyrrolidine]](/img/structure/B13200158.png)
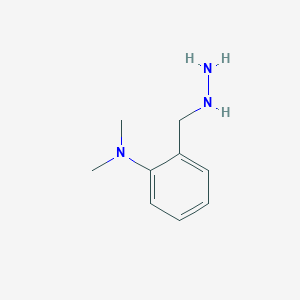
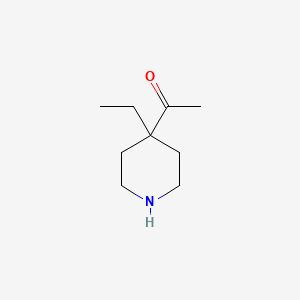
![4-[(4-Methylphenyl)sulfanyl]piperidine hydrochloride](/img/structure/B13200166.png)
![3-[4-(Aminomethyl)oxan-4-yl]azetidin-3-ol](/img/structure/B13200179.png)
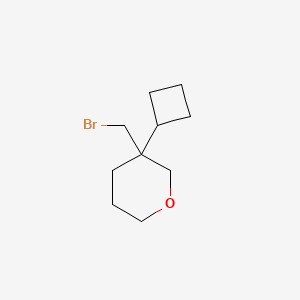
![3-[1-(Aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol](/img/structure/B13200190.png)
